N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide
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Overview
Description
N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide: is an organic compound with the molecular formula C21H17Cl2NO2 It is characterized by the presence of a benzyl group, a dichlorophenoxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide typically involves the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Dichlorophenoxy Group: The dichlorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of 2,5-dichlorophenol with a suitable leaving group, such as a halide, in the presence of a base.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction. This can be achieved by reacting the intermediate compound with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the amide group to an amine or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group. Common reagents for these reactions include nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted benzamides, phenols.
Scientific Research Applications
Chemistry: N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain types of coatings and adhesives.
Mechanism of Action
The mechanism of action of N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
- N-benzyl-3-[(2,4-dichlorophenoxy)methyl]benzamide
- N-benzyl-3-[(2,6-dichlorophenoxy)methyl]benzamide
- N-benzyl-3-[(3,5-dichlorophenoxy)methyl]benzamide
Comparison: N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide is unique due to the specific positioning of the dichlorophenoxy group. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, the 2,5-dichloro substitution pattern may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO2/c22-18-9-10-19(23)20(12-18)26-14-16-7-4-8-17(11-16)21(25)24-13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTIMVWJYVEBCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC(=C2)COC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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